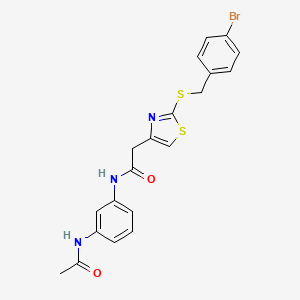

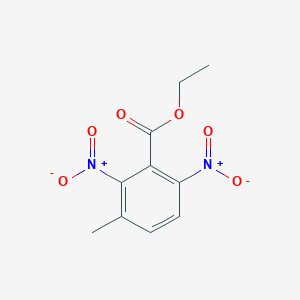

Ethyl 3-methyl-2,6-dinitrobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-Methyl-2,6-dinitrobenzoate is a chemical compound with the CAS Number: 103041-13-0 . It has a molecular weight of 254.2 . The compound is a white to tan solid .

Physical And Chemical Properties Analysis

Ethyl 3-Methyl-2,6-dinitrobenzoate is a white to tan solid . The storage temperature is room temperature .Aplicaciones Científicas De Investigación

Crystal Structure Studies

Studies on similar compounds, such as ethyl 3,5-dinitrobenzoate, have contributed to understanding crystal structures. Hughes and Trotter (1971) analyzed the crystal structure of ethyl 3,5-dinitrobenzoate, revealing insights into bond distances and angles, which are crucial for understanding molecular interactions and properties (Hughes & Trotter, 1971).

Chemical Synthesis

Ethyl dinitrobenzoates play a role in the synthesis of various chemical compounds. For instance, Ya. et al. (2017) synthesized derivatives of 3,4,5-trimethoxybenzoic acid, including ethyl 2,6 trimethoxybenzoates, demonstrating their use in creating new chemical entities (Ya., Zh., & Olimova, 2017).

Reaction Mechanisms

Ethyl dinitrobenzoates are used to study various chemical reaction mechanisms. Matsumura, Ariga, and Tohda (1979) explored the nucleophilic reactions of dinitro-pyridone derivatives with ethyl sodioacetoacetate, providing valuable insights into reaction pathways and transformations (Matsumura, Ariga, & Tohda, 1979).

Antifungal Properties

Lehtonen, Summers, and Carter (1972) studied the antifungal properties of ethyl 4-bromo-3,5-dinitrobenzoate, highlighting its potential as a fungicide (Lehtonen, Summers, & Carter, 1972).

Pharmaceutical Research

Davinder Kumar (2012) evaluated the preservative effectiveness of 3,5-dinitrobenzoic acid derivatives, demonstrating their potential use in pharmaceutical products (Kumar, 2012).

Environmental Transformations

Hallas and Alexander (1983) investigated the microbial transformation of dinitrobenzoates, including ethyl 3,5-dinitrobenzoate, in sewage effluent, providing insights into the environmental fate of these compounds (Hallas & Alexander, 1983).

Mecanismo De Acción

Target of Action

Ethyl 3-methyl-2,6-dinitrobenzoate primarily targets Candida species , including Candida albicans, Candida krusei, and Candida tropicalis . These are yeast-like fungi that can cause infections in humans, particularly in immunocompromised individuals .

Mode of Action

The compound interacts with its targets by affecting the fungal cell membrane . It exhibits a multitarget antifungal mechanism of action , involving various cellular processes . One of the key interactions is the interference in the synthesis of ergosterol , a major component of the fungal cell membrane .

Biochemical Pathways

The affected biochemical pathway primarily involves the synthesis of ergosterol . Ergosterol is crucial for maintaining the integrity and fluidity of the fungal cell membrane. By interfering with its synthesis, Ethyl 3-methyl-2,6-dinitrobenzoate disrupts the normal functioning of the cell membrane, leading to cell death .

Result of Action

As a result of its action, Ethyl 3-methyl-2,6-dinitrobenzoate exhibits potent antifungal activity against Candida species . It has been found to be particularly effective against Candida albicans, Candida krusei, and Candida tropicalis .

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 3-methyl-2,6-dinitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O6/c1-3-18-10(13)8-7(11(14)15)5-4-6(2)9(8)12(16)17/h4-5H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPLYIKOQVCSAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1[N+](=O)[O-])C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Methylimidazo[1,2-a]pyridin-3-yl)(morpholino)methanone](/img/structure/B2462294.png)

![6-Hydrazinyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/no-structure.png)

![Methyl 1-[2-(4-chlorophenoxy)acetyl]indole-3-carboxylate](/img/structure/B2462303.png)

![Ethyl 5-[(4-ethenylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2462307.png)

![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide](/img/structure/B2462313.png)